molecular formula C15H13N3OS3 B5807074 N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide

Cat. No.: B5807074
M. Wt: 347.5 g/mol
InChI Key: KJESADKHWXCONQ-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is a synthetic specialty chemical designed for research applications. This compound belongs to the 1,3,4-thiadiazole class of heterocycles, which are recognized in scientific literature for their significant physiological properties and broad spectrum of biological activities . Researchers investigate 1,3,4-thiadiazole derivatives for various potential applications, as related compounds have been studied for activities including antihypertensive, anticonvulsant, anti-depressant, and diuretic effects . The molecular structure of this acetamide derivative is engineered to facilitate specific interactions in biochemical systems. The compound features a thiophene acetamide moiety linked to the 2-position of the 1,3,4-thiadiazole ring, which is substituted at the 5-position with a benzylsulfanyl group. This configuration is characteristic of molecules that exhibit defined structure-activity relationships. In analogous compounds, similar molecular frameworks are known to exhibit specific conformational features, such as a syn-orientation between the thiadiazole sulfur and acetamide oxygen atoms due to a hypervalent S⋯O interaction, which can influence the compound's overall geometry and binding affinity . Furthermore, the crystal structures of related molecules often reveal that such compounds can form centrosymmetric dimers in the solid state via N—H⋯N hydrogen bonds, which may be relevant for studies on crystallography and material sciences . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS3/c19-13(9-12-7-4-8-20-12)16-14-17-18-15(22-14)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJESADKHWXCONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Candida albicans . The incorporation of the benzylsulfanyl group may enhance this activity by improving the compound's ability to penetrate microbial membranes.
  • Anticancer Properties :
    • Thiadiazole derivatives have been investigated for their anticancer potential. Research indicates that compounds containing the thiadiazole moiety exhibit cytotoxic effects on cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects :
    • Some studies suggest that thiadiazole analogues possess neuroprotective properties. They may act by modulating molecular interactions within neural pathways, thus offering potential therapeutic benefits in neurodegenerative diseases .

Materials Science Applications

  • Fluorescent Probes :
    • Due to their unique spectroscopic properties, thiadiazole derivatives are being explored as fluorescent probes in biological imaging and sensing applications. Their ability to exhibit fluorescence under specific conditions allows for their use in tracking biological processes at the molecular level .
  • Polymer Chemistry :
    • The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and photonics .

Analytical Applications

  • Spectroscopic Analysis :
    • The compound can be utilized in various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy to study interactions with other biomolecules or to track changes in environmental conditions .
  • Chromatographic Techniques :
    • N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide can serve as a standard reference material in chromatographic methods for the analysis of similar compounds in complex mixtures .

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
Neuroprotective ActivityConfirmed neuroprotective effects through spectroscopic analysis.
Antimicrobial PropertiesExhibited significant activity against multiple bacterial strains.
Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values indicating potency.

Mechanism of Action

The mechanism of action of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or exert anti-inflammatory effects by modulating cytokine production .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID/Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Activity (if reported)
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide (Target) R1 = Benzylsulfanyl, R2 = Thiophen-2-yl - - Not explicitly reported
5h () R1 = Benzylthio, R2 = 2-isopropyl-5-methylphenoxy 88 133–135 -
5j () R1 = 4-Chlorobenzylthio, R2 = 2-isopropyl-5-methylphenoxy 82 138–140 -
6b () R1 = Benzylthio, R2 = 5-benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl 79 160–162 Antimicrobial
5l () R1 = 4-(Trifluoromethyl)phenyl, R2 = Benzo[d]oxazol-2-ylthio 61 269.5–271 Neuroprotective (implied)
N-(3-chlorophenyl)-2-[[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide () R1 = Benzylthio, R2 = 3-chlorophenyl - - Structural analog

Key Observations:

  • Synthetic Efficiency: Benzylthio-substituted derivatives (e.g., 5h in ) exhibit higher yields (88%) compared to methylthio (5f: 79%) or ethylthio (5g: 78%) analogs, suggesting steric or electronic benefits of benzyl groups in synthesis .
  • Melting Points: Substituted phenoxy groups (e.g., 2-isopropyl-5-methylphenoxy in 5h) result in lower melting points (133–135°C) compared to trifluoromethylphenyl derivatives (269.5–271°C in 5l), likely due to reduced crystallinity from bulkier substituents .

Antimicrobial Activity:

Anticancer Potential:

  • Derivatives like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide () were evaluated as tyrosine kinase inhibitors, with cytotoxicity against cancer cell lines . The target compound’s thiophene group may enhance π-π interactions in kinase binding, similar to methoxyphenyl analogs.

Enzyme Inhibition:

  • Carbonic anhydrase inhibitors (e.g., acetazolamide in ) share the 1,3,4-thiadiazole scaffold, but sulfonamide groups are critical for activity. The target compound’s acetamide group may limit enzyme binding compared to sulfonamide derivatives .

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs): Chlorobenzylthio substituents (e.g., 5j in ) slightly increase melting points (138–140°C vs. 133–135°C for 5h), possibly due to enhanced dipole interactions .
  • Aromatic vs. Aliphatic Substituents: Benzylthio groups (e.g., 5h, 6b) improve synthetic yields and may enhance lipophilicity, aiding membrane penetration in antimicrobial contexts .

Biological Activity

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₉H₉N₃S₂
  • Molar Mass : 223.32 g/mol
  • Melting Point : 157.0 to 161.0 °C
  • Density : 1.39 g/cm³ (predicted)

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The following table summarizes key findings regarding its antibacterial efficacy:

Microorganism Concentration (μg/mL) Inhibition Rate (%) Reference
Xanthomonas oryzae pv. oryzae10030
Staphylococcus aureus-High
Escherichia coli-Moderate

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown comparable or superior effects to established antibiotics like norfloxacin and ciprofloxacin against Staphylococcus species .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's cytotoxicity was assessed against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The results are summarized in the following table:

Cell Line IC₅₀ (μM) Reference
MCF-76.99 ± 0.4
HepG25.28 ± 0.5

These findings indicate that this compound possesses notable cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives reveals that modifications to the benzyl unit and the sulfur-containing linker significantly influence biological activity. For instance:

  • Substitution at the benzyl position enhances antibacterial activity.
  • The presence of a thiophenyl group contributes positively to anticancer efficacy .

Q & A

Q. What established synthetic routes are available for synthesizing N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.
  • Step 2 : Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol using benzylsulfanyl groups, followed by coupling with 2-(thiophen-2-yl)acetic acid derivatives.
  • Purification : Column chromatography or recrystallization is employed to isolate the final compound.
    Key characterization methods include 1H NMR, IR spectroscopy, and elemental analysis to confirm structural integrity . Variations in alkylating reagents (e.g., benzyl bromide derivatives) allow for library diversification .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

  • Spectroscopy : 1H NMR (δ 7.2–7.4 ppm for benzyl protons; δ 6.8–7.1 ppm for thiophene protons) and IR (C=O stretch ~1680 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, as demonstrated for analogous thiadiazole derivatives (e.g., C-S bond lengths ≈ 1.72 Å) .
  • TLC : Monitors reaction progress and purity (Rf values vary with solvent systems like ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

A methodological approach includes:

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction .
  • Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .
  • CYP450 inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates .

Q. What strategies are effective for optimizing bioactivity through structural modifications?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzylsulfanyl moiety to enhance electrophilic interactions with biological targets .
  • Heterocycle replacement : Replace thiophene with furan or pyridine rings to modulate lipophilicity (logP) and solubility .
  • SAR studies : Compare IC50 values in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) to identify critical pharmacophores .

Q. How can contradictions in reported biological activity data be resolved?

  • Replication under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and assay temperature (e.g., 37°C for cytotoxicity studies) .
  • Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and blood-brain barrier penetration) .

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